Aqueous Solubility Suppression
The introduction of the 2-ethyl group drastically reduces aqueous solubility compared to the unsubstituted ethyl 2-(1H-imidazol-1-yl)acetate, which is reported to be freely soluble in water [1]. The target compound is specifically described as 'very slightly soluble in water' and instead requires polar aprotic solvents like DMSO or glacial acetic acid for dissolution, a critical consideration for reaction planning and formulation .
| Evidence Dimension | Aqueous Solubility Profile |
|---|---|
| Target Compound Data | Very slightly soluble in water; soluble in DMSO and glacial acetic acid (10 mg/mL) |
| Comparator Or Baseline | Ethyl 2-(1H-imidazol-1-yl)acetate (CAS 17450-34-9): Soluble in water |
| Quantified Difference | Qualitative shift from 'soluble' to 'very slightly soluble' |
| Conditions | Standard vendor solubility assessment conditions |
Why This Matters
This solubility differential is crucial for selecting the compound for reactions in non-aqueous media, biphasic systems, or when a hydrophobic synthetic intermediate is required, directly influencing extractive workup efficiency and product purity.
- [1] NBInno. Ethyl 2-(1H-imidazol-1-yl)acetate CAS 17450-34-9 Product Specification. 2025. View Source
